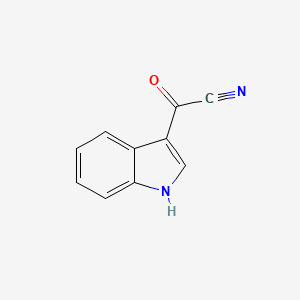

1H-indole-3-carbonyl cyanide

Description

Overview of Key Research Domains Pertaining to 1H-Indole-3-Carbonyl Cyanide

Research involving this compound primarily revolves around its application as a synthetic intermediate for building more complex molecules with potential biological activity.

Key research domains include:

Synthesis of Natural Products: The compound is a documented starting material in the synthesis of marine indole (B1671886) alkaloids. For example, it has been used in the synthesis of Rhopaladin C, an imidazolone-containing marine natural product, by facilitating the condensation with an amino group to form the core structure. mdpi.com

Medicinal Chemistry and Drug Discovery: Given the established biological importance of the indole nucleus, derivatives of this compound are investigated for various therapeutic applications. It serves as a precursor for compounds that are evaluated for cytotoxic activity against cancer cell lines. researchgate.net The synthesis of 2-amino-1-(1H-indol-3-yl)-ethanone, a potential pharmacophore, can be achieved from this compound. chemicalbook.com

Development of Synthetic Methodologies: Research is also focused on improving the synthesis of this compound itself and exploring its reactivity. researchgate.net It is used as a versatile starting material for constructing a variety of heterocyclic systems fused or attached to the indole core. nih.govresearchgate.net

Fine Chemical Intermediates: Beyond academic research, it is recognized as an intermediate for the synthesis of various fine chemicals, including potential pesticides and medicines. lookchem.com

| Research Domain | Application of this compound | Example |

| Natural Product Synthesis | Starting material for complex alkaloid structures. | Synthesis of Rhopaladin C. mdpi.com |

| Medicinal Chemistry | Precursor to bioactive molecules. | Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives with antitumor activity. researchgate.net |

| Organic Synthesis | Versatile reactant for creating heterocyclic compounds. | Used in multicomponent reactions to form functionalized pyridines and pyrans. nih.gov |

| A table summarizing the primary research applications of this compound. |

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-carbonyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKCWNQLRJKTBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1h Indole 3 Carbonyl Cyanide

Nucleophilic Additions and Substitutions Involving the Carbonyl and Cyano Groups

The carbonyl and cyano groups of 1H-indole-3-carbonyl cyanide are primary sites for nucleophilic attack due to the inherent polarity of the C=O and C≡N bonds. The carbon atoms in both groups are electron-deficient and thus susceptible to reaction with electron-rich species.

The general mechanism proceeds as follows:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a negatively charged oxygen.

Leaving Group Departure: The cyanide ion is eliminated, and the carbonyl double bond is reformed, yielding the amide product. byjus.com

While specific literature on imidazolone formation directly from this compound is limited, the synthesis of imidazolones often involves the cyclization of intermediates derived from α-amino acids or their derivatives. researchgate.netnih.gov A plausible pathway could involve an initial reaction with a primary amine to form an N-substituted amide, which, if the amine contains another nucleophilic group, could undergo a subsequent intramolecular cyclization to form an imidazolone ring.

The reaction of carbonyl compounds with a cyanide ion is a fundamental nucleophilic addition reaction. chemguide.co.uk In the context of this compound, while the molecule itself already contains a cyano group, understanding the general mechanism is key to its reactivity. The carbon-oxygen double bond is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. chemguide.co.uk

A nucleophile, such as a cyanide ion (CN⁻), will attack the electrophilic carbonyl carbon. byjus.com This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming an alkoxide intermediate. youtube.com In a subsequent step, this intermediate is protonated, typically by a weak acid like HCN or water, to yield a cyanohydrin (a molecule with a hydroxyl and a cyano group attached to the same carbon). byjus.com

The mechanism can be summarized in two key steps:

Nucleophilic attack by the cyanide ion: The CN⁻ attacks the partially positive carbonyl carbon.

Protonation: The resulting negatively charged oxygen atom of the intermediate is protonated. youtube.com

This reactivity is fundamental to many of the cyclization reactions that this compound undergoes.

Cyclization Reactions and Heterocycle Formation Driven by this compound Reactivity

This compound is a prominent building block in multicomponent reactions for the synthesis of complex heterocyclic structures. rsc.orgrsc.orgresearchgate.net Its ability to undergo condensation, addition, and cyclization reactions makes it a valuable starting material for creating diverse molecular scaffolds.

Functionalized pyran and pyridine derivatives can be synthesized from this compound through one-pot multicomponent reactions. For instance, the reaction of 3-cyanoacetyl indoles, various aromatic aldehydes, and a source of active methylene protons (like malononitrile or ethyl acetoacetate) can lead to the formation of highly substituted 4H-pyran derivatives. rsc.org

A common mechanistic pathway for pyran synthesis involves:

Knoevenagel Condensation: The reaction is often initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound.

Michael Addition: The 3-cyanoacetyl indole (B1671886) then acts as a Michael donor, adding to the product of the Knoevenagel condensation.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final pyran derivative. rsc.org

Similarly, pyridine derivatives can be synthesized. For example, a reaction involving 3-cyanoacetyl indole, chalcones, and ammonium acetate can produce highly substituted pyridines. The mechanism involves the reaction of 3-cyanoacetyl indole with ammonia (from ammonium acetate) to form an enamine intermediate, which then undergoes a Michael addition with the chalcone, followed by cyclization and dehydrogenation to form the aromatic pyridine ring. rsc.org

| Target Heterocycle | Typical Reactants | Key Reaction Steps |

|---|---|---|

| Pyran Derivatives | Aromatic Aldehydes, Malononitrile/Ethyl Acetoacetate | Knoevenagel Condensation, Michael Addition, Intramolecular Cyclization |

| Pyridine Derivatives | Chalcones, Ammonium Acetate | Michael Addition, Cyclization, Dehydrogenation |

The reactivity of this compound extends to the synthesis of fused heterocyclic systems, where the indole ring is annulated with another heterocyclic ring. nih.gov These reactions often proceed through multicomponent strategies, leading to complex molecular architectures in a single step. rsc.org

Examples include the synthesis of:

Pyrimidines: Cycloaddition reactions of 3-cyanoacetyl indoles with guanidine hydrochloride can furnish pyrimidine-5-carbonitriles. rsc.org

Tetrazolopyrimidines and Triazolopyrimidines: One-pot, three-component reactions of 3-cyanoacetyl indole, appropriate aldehydes, and 1H-tetrazole-5-amine or 3-amino-1,2,4-triazole can yield the respective fused systems. The mechanism typically involves an initial nucleophilic addition, followed by condensation and intramolecular cyclization with subsequent auto-oxidation. rsc.org

These reactions highlight the utility of this compound as a scaffold for building complex, polycyclic molecules with potential biological activities.

Oxidation and Reduction Pathways of the Carbonyl and Cyano Moieties

The carbonyl and cyano groups of this compound can undergo various oxidation and reduction reactions, further expanding its synthetic utility.

Reduction:

The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). youtube.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. youtube.com A subsequent workup with a proton source neutralizes the resulting alkoxide to give the alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and are capable of reducing both the carbonyl and the cyano group. libretexts.org The reduction of the cyano group typically yields a primary amine. The Rosenmund reduction, which uses a poisoned palladium catalyst, is a method to reduce acyl halides to aldehydes and could potentially be adapted for related transformations. wikipedia.org

Oxidation:

The oxidation of the indole nucleus itself is a well-studied area, often leading to oxindoles or other oxidized products. nih.govacs.orgrsc.org The oxidation of the carbonyl group of this compound to a carboxylic acid would be challenging without cleaving the adjacent C-C bond. However, the Witkop oxidation is a known process for the oxidative cleavage of the C2–C3 double bond of indoles. nih.gov The cyano group is generally resistant to oxidation but can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, which is a formal oxidation of the carbon atom. masterorganicchemistry.com

| Functional Group | Reaction Type | Typical Reagent | Product |

|---|---|---|---|

| Carbonyl | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Cyano | Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine |

| Cyano | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Carboxylic Acid / Amide |

Detailed Mechanistic Investigations

The elucidation of the precise reaction mechanisms of this compound has been a subject of rigorous scientific inquiry. Through a combination of computational modeling and experimental analysis, researchers have been able to map out the intricate steps involved in its chemical reactions.

Computational Studies of Reaction Pathways and Selectivity

Computational chemistry has proven to be an indispensable tool for understanding the reactivity of this compound at a molecular level. Density Functional Theory (DFT) has been a prominent method for investigating the pyrolysis of related indole compounds, providing insights into the formation of key nitrogen-containing products such as hydrogen cyanide (HCN) and ammonia (NH3) qub.ac.uk. These studies have explored various reaction pathways, including internal hydrogen transfer and hydrogen homolysis reactions, to determine the most energetically favorable routes qub.ac.uk.

These computational approaches are not limited to pyrolysis. They have also been successfully applied to understand the regioselectivity of nucleophilic additions to indole derivatives nih.gov. By calculating distortion energies, researchers can predict the preferred sites of attack for nucleophiles, which is crucial for designing synthetic routes to specific substituted indoles nih.gov. Such studies have been instrumental in designing substituted indolynes that exhibit enhanced regioselectivity in their reactions nih.gov.

Interactive Table: Calculated Activation Energies for Indole Pyrolysis Pathways

| Pathway | Product | Rate-Determining Step | Overall Activation Energy (kJ/mol) |

|---|---|---|---|

| Path-1 | HCN | Homolysis to form CN radical | 484.71 qub.ac.uk |

Experimental Elucidation of Intermediates and Transition States

Experimental studies have been crucial for validating the predictions of computational models and for providing tangible evidence of reaction intermediates. The synthesis of various indole derivatives and the study of their subsequent reactions have allowed for the trapping and characterization of transient species. For example, in the solvent-free addition of indole to aldehydes, a 2-azafulvene intermediate has been proposed as a key species that dictates the reaction mechanism nih.govmdpi.com.

The formation of different isomers in such reactions, namely 3,3'- and 1,3'-bis(indolyl)methanes (BIMs), is thought to proceed through distinct pathways originating from this common intermediate mdpi.com. One pathway is envisioned as a Friedel–Crafts alkylation, while the other is proposed to be a Mannich-type N-aminoalkylation mdpi.com. The isolation and structural elucidation of the final products provide indirect but strong evidence for the nature of the intermediates involved.

Furthermore, deuterium labeling experiments have been employed to verify proposed reaction pathways, particularly in more complex systems like the Myers-Saito cyclization of enediynes, which can generate diradical intermediates researchgate.net. By tracking the position of the deuterium atoms in the final products, researchers can confirm the occurrence of specific hydrogen atom transfer steps, thus providing concrete support for the proposed mechanisms researchgate.net. While not directly on this compound, these methodologies are applicable to the study of its reaction mechanisms.

Synthetic Utility and Derivatization Applications in Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Systems

The unique reactivity of 1H-indole-3-carbonyl cyanide allows it to serve as a foundational building block for various heterocyclic scaffolds. Its utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles, and the adjacent nitrile group that can participate in cyclization reactions.

One of the most direct applications of this compound is in the synthesis of indole-3-carboxylic acid esters and amides. This transformation is notable for its simplicity and efficiency. The compound reacts readily with various alcohols and amines to yield the corresponding ester or amide derivatives. A significant advantage of this method is that it often proceeds without the need for catalysts or anhydrous conditions, which are typically required for activating less sensitive carboxylic acid derivatives. researchgate.net This facile reactivity makes it a preferred reagent for generating libraries of indolic esters and amides for biological screening. researchgate.net

| Nucleophile | Product Type | Significance |

| Alcohols (R-OH) | Indolic Ester | Precursors for further derivatization |

| Amines (R-NH2) | Indolic Amide | Biologically relevant scaffolds |

This table illustrates the straightforward conversion of this compound into esters and amides.

The carbonyl cyanide moiety is instrumental in multi-component reactions for constructing more complex heterocyclic systems. Research has demonstrated that related precursors, such as 3-cyanoacetyl indoles, can be used in one-pot, four-component reactions to synthesize structurally diverse and intriguing indole-cycloalkyl[b]pyridine-3-carbonitrile hybrid heterocycles. These reactions typically involve the indole (B1671886) precursor, an aromatic aldehyde, a cycloalkanone, and ammonium acetate, proceeding through a tandem sequence of Knoevenagel condensation, Michael addition, and cyclization steps. The high reactivity of this compound makes it an excellent candidate for similar transformations leading to highly substituted pyran and pyridine rings fused or appended to the indole core.

The synthesis of furan and dihydrofuran derivatives can also be achieved using indole-3-carbonyl precursors. Methodologies such as base-promoted tandem cyclizations have been developed for synthesizing polyfunctional 2-hydroxy-2,3-dihydrofurans. These reactions often proceed via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The electrophilic carbonyl of this compound is well-suited to initiate such reaction cascades, leading to the formation of furan and dihydrofuran rings attached to the indole-3-position.

The indole nucleus is frequently incorporated into other privileged heterocyclic structures like coumarins, chromenes, and thiazoles to create hybrid molecules with potential biological activities. This compound can be a key reactant in building these scaffolds. For instance, it can react with substituted phenols or related precursors to construct the pyrone ring of coumarin or chromene systems directly onto the indole-3-carbonyl moiety. Three-component reactions involving an acetylcoumarin synthon, a hydrazonoyl halide, and a nucleophile under ultrasonic irradiation have been shown to produce thiazole rings linked to a coumarin moiety, highlighting a potential pathway for similar syntheses starting from an indole carbonyl precursor. nih.gov

Application in the Synthesis of Complex Indole-Based Scaffolds

Beyond simple heterocycles, this compound is valuable for constructing larger, more complex architectures centered around the indole ring system.

Bis- and tris-indole compounds are a significant class of natural and synthetic molecules known for their diverse biological activities. The synthesis of these molecules often relies on the reaction of a nucleophilic indole with an electrophilic carbonyl-containing compound. jchemlett.com this compound provides the requisite electrophilic carbonyl carbon.

The formation of these multi-indole species typically proceeds through an acid-catalyzed Friedel-Crafts-type electrophilic aromatic substitution mechanism. nih.gov In this process, the carbonyl group of this compound would be activated by a catalyst, followed by nucleophilic attack from the C3-position of a second indole molecule. A subsequent reaction with a third indole unit can lead to tris-indole structures. This strategy is analogous to the well-established synthesis of trisindolines from the reaction of two indole units with the C-3 carbonyl of isatin. nih.gov The reactivity of this compound makes it a potent electrophile for engaging in such C-C bond-forming reactions to generate complex bis- and tris-indole scaffolds. jchemlett.comnih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| This compound | Indole | Bis-indole derivative | Friedel-Crafts Alkylation |

| Activated Intermediate | Indole | Tris-indole derivative | Friedel-Crafts Alkylation |

This table outlines a potential reaction pathway for the synthesis of bis- and tris-indole species using this compound.

Synthesis of Indole Alkaloid Analogs

The 3-cyanoindole framework is a highly valuable precursor in the synthesis of diverse and functionalized indole derivatives. researchgate.net This moiety is a key building block for constructing analogs of naturally occurring indole alkaloids, many of which exhibit significant biological activities. The reactivity of the cyano group allows for its transformation into various other functionalities, providing a strategic entry point into complex molecular architectures.

Synthetic strategies toward indole alkaloid analogs often leverage the versatility of the 3-cyano group. Methodologies for the synthesis of 3-cyanoindoles are varied and include:

Direct C-H Cyanation: Palladium-catalyzed methods have been developed for the direct cyanation of indole C-H bonds, offering an efficient route to the 3-cyanoindole core. researchgate.net

Madelung-type Reactions: Modified Madelung synthesis provides a pathway to construct the indole ring itself, with the cyano group already incorporated into the starting materials. researchgate.netnih.govresearchgate.net

Copper-Mediated Cyanation: Using reagents like copper(I) iodide, a wide range of indoles can undergo direct and regioselective C3-cyanation. researchgate.netresearchgate.net

Once formed, the 3-cyanoindole core can be elaborated into more complex structures resembling natural alkaloids. The cyano group can undergo hydrolysis to form amides or carboxylic acids, reduction to amines, or participate in cycloaddition reactions, enabling the rapid generation of diverse molecular scaffolds. nih.gov This strategic functionalization is crucial for developing new therapeutic agents and molecular probes based on the indole alkaloid template.

Role in Biomimetic and Biologically Oriented Synthesis Research

In addition to its utility in traditional organic synthesis, the indole-3-carbonitrile structure is significant in research that mimics natural biosynthetic processes. Its presence as an intermediate in biological pathways provides a blueprint for developing nature-inspired synthetic strategies.

Precursor in Biosynthetic Pathways, e.g., in Arabidopsis

In cruciferous plants such as Arabidopsis thaliana, indolic secondary metabolites are crucial for defense against pathogens. nih.govresearchgate.net A key precursor in these pathways is indole-3-acetonitrile (IAN), a structural isomer of this compound. researchgate.net IAN is synthesized from tryptophan via the intermediate indole-3-acetaldoxime (IAOx). nih.govresearchgate.netpnas.org

IAN serves as a critical branch-point metabolite. Research has shown that the cytochrome P450 enzyme CYP71B6 efficiently converts IAN into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), a process that involves the release of cyanide. nih.govresearchgate.net These products are then further modified and stored, often as glucose conjugates, contributing to the plant's chemical defense arsenal. researchgate.net Another key enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the oxidation of ICHO to ICOOH. nih.govresearchgate.net This pathway highlights a natural, enzyme-catalyzed strategy for functionalizing the indole core at the C3 position, providing inspiration for biomimetic syntheses.

| Enzyme | Function | Substrate | Product(s) | Cofactor/Byproduct | Reference |

|---|---|---|---|---|---|

| CYP71B6 (Cytochrome P450) | Conversion of IAN to ICHO and ICOOH | Indole-3-acetonitrile (IAN) | Indole-3-carbaldehyde (ICHO), Indole-3-carboxylic acid (ICOOH) | Release of Cyanide | nih.govresearchgate.net |

| AAO1 (Aldehyde Oxidase) | Oxidation of ICHO to ICOOH | Indole-3-carbaldehyde (ICHO) | Indole-3-carboxylic acid (ICOOH) | - | nih.govresearchgate.net |

Intermediate for Library Synthesis of Compounds with Research Interest

The indole scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to numerous biological targets. Consequently, the synthesis of compound libraries based on the indole core is a major focus in drug discovery. The 3-cyanoindole structure is an excellent starting point for combinatorial synthesis, where a common core is systematically modified to create a large number of related compounds. nih.gov

The chemical reactivity of the cyano group makes it an ideal handle for diversification. A library of compounds can be generated from a 3-cyanoindole precursor through a variety of chemical transformations. For instance, reaction with different nucleophiles can lead to a wide array of heterocyclic systems fused to the indole ring. The versatility of this approach allows for the rapid exploration of chemical space around the indole pharmacophore. nih.gov The synthesis of indolyl-3-acetonitrile derivatives as analogs of the natural anti-inflammatory compound arvelexin is one such example of creating a focused library to optimize biological activity. nih.gov This strategy is instrumental in identifying lead compounds for new therapeutic agents. researchgate.net

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Application |

|---|---|---|---|

| Hydrolysis | Acid or base | Carboxamide, Carboxylic Acid | Pro-drugs, changing solubility |

| Reduction | Reducing agents (e.g., LiAlH4) | Aminomethyl | Introduction of a basic center |

| Cycloaddition | Azides, Dienes | Tetrazoles, Fused pyridines | Creation of novel heterocyclic systems |

| Reaction with Nucleophiles | Grignard reagents, Organolithiums | Ketones | Further functionalization handle |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within the "1H-indole-3-carbonyl cyanide" molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes of its functional groups. For "this compound," the FT-IR spectrum would be characterized by several key absorption bands that confirm its structure.

Key characteristic vibrational frequencies for indole (B1671886) derivatives have been extensively studied. The N-H stretching vibration in the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. The most prominent features for "this compound" would be the stretching vibrations of the carbonyl (C=O) and cyanide (C≡N) groups. The carbonyl group of a ketone conjugated to an aromatic system typically absorbs in the range of 1680-1660 cm⁻¹. The cyanide group stretching vibration is expected to produce a sharp, medium-intensity band in the 2240-2220 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching vibrations of the indole ring system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3400-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C≡N (Cyanide) | Stretching | 2240-2220 |

| C=O (Ketone) | Stretching | 1680-1660 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-N (Indole) | Stretching | 1350-1250 |

| C-H (Aromatic) | Bending (out-of-plane) | 900-675 |

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For "this compound," the Raman spectrum would also exhibit characteristic peaks. The symmetric stretching of the aromatic C=C bonds in the indole ring would produce strong Raman signals. The C≡N stretching vibration, while visible in the IR, is also typically strong in the Raman spectrum. The C=O stretch would also be observable. Analysis of the Raman spectra of related indole compounds, such as indole and 3-methylindole, has been used to assign vibrational normal modes, which can serve as a basis for interpreting the spectrum of "this compound" nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of "this compound" in DMSO-d₆ shows distinct signals for each of the protons. rsc.org

The proton on the indole nitrogen (N-H) is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent. The protons on the aromatic rings (both the benzene (B151609) and pyrrole (B145914) moieties of the indole) resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.7 ppm. The specific chemical shifts and coupling patterns (splitting of signals due to neighboring protons) allow for the precise assignment of each proton to its position on the indole ring.

Based on published data for "this compound" (referred to as compound 3am ), the following ¹H NMR assignments have been made in DMSO-d₆ at 400 MHz rsc.org:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H (N-H) | 12.91 | s | - |

| 2-H | 8.63 | s | - |

| 4-H | 8.04 | d | 7.2 |

| 7-H | 7.58 | d | 7.5 |

| 5-H, 6-H | 7.27-7.41 | m | - |

s = singlet, d = doublet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" gives a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment.

The carbonyl carbon (C=O) is typically found significantly downfield, often in the range of δ 160-220 ppm. The carbon of the cyanide group (C≡N) resonates in a characteristic region, generally between δ 110 and 125 ppm. The carbon atoms of the indole ring appear in the aromatic region of the spectrum.

The reported ¹³C NMR data for "this compound" in CDCl₃ at 101 MHz is as follows rsc.org:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 158.6 |

| C-2 | 141.4 |

| C-7a | 137.6 |

| C-4 | 124.9 |

| C-6 | 124.2 |

| C-5 | 123.8 |

| C-7 | 121.0 |

| C≡N | 116.2 |

| C-3a | 114.4 |

| C-3 | 113.3 |

Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment, especially for complex molecules. Common 2D NMR experiments include COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of "this compound," a COSY spectrum would show correlations between adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of "this compound" would show cross-peaks connecting the signals of H-2, H-4, H-5, H-6, and H-7 to their corresponding carbon signals (C-2, C-4, C-5, C-6, and C-7), allowing for the direct assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For "this compound," an HMBC spectrum would be instrumental in confirming the assignment of the quaternary carbons (C-3, C-3a, C-7a), the carbonyl carbon, and the cyanide carbon by observing their long-range correlations with nearby protons. For example, the proton at position 2 (H-2) would be expected to show correlations to C-3, C-3a, and C-7a.

While specific 2D NMR spectra for "this compound" are not detailed in the readily available literature, the application of these techniques would be standard practice for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of the molecular weight with minimal fragmentation. For this compound (C₁₀H₅N₂O), the protonated molecular ion [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

While a specific ESI-MS spectrum for this compound is not detailed in available literature, the fragmentation pattern can be predicted based on the known behavior of indole derivatives and carbonyl compounds. scirp.orgresearchgate.netlibretexts.orgslideshare.netlibretexts.org The indole ring itself is a stable aromatic system. Therefore, fragmentation is anticipated to occur primarily at the C3-substituent. Key fragmentation pathways for carbonyl compounds often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgslideshare.netlibretexts.org

Predicted ESI-MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 170.05 | [C₁₀H₆N₂O]⁺ | Molecular Ion [M]⁺ |

| 142.06 | [C₉H₆N₂]⁺ | Loss of carbon monoxide (-CO) |

| 116.05 | [C₈H₆N]⁺ | Loss of cyanide (-CN) from the m/z 142 fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although the specific crystal structure of this compound is not publicly documented, analysis of closely related indole derivatives provides significant insight into the expected solid-state conformation.

For instance, the crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4′-(4-oxo-4H-chromen-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile reveals that the 1H-indole ring system is nearly planar. iucr.orgnih.gov In this complex, the indole ring forms a dihedral angle of 88.71(8)° with the adjacent chromene ring system. iucr.orgnih.gov Molecules in the crystal are linked by N—H⋯O hydrogen bonds, which form slabs that are further connected by C—H⋯O interactions into a three-dimensional structure. iucr.orgnih.gov Similarly, studies on other indole analogues, such as indole-3-carbinol, show layered structures in the solid state, often featuring N—H⋯π or other hydrogen bonding interactions that dictate the crystal packing. acs.org

Crystallographic Data for a Complex Derivative Containing the 1H-Indole-3-Carbonyl Moiety

| Parameter | Value | Reference |

|---|---|---|

| Compound | C₃₁H₂₂N₄O₄ | iucr.orgnih.gov |

| Crystal System | Monoclinic | iucr.orgnih.gov |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 13.0401 (5) | iucr.orgnih.gov |

| b (Å) | 14.9139 (6) | iucr.orgnih.gov |

| c (Å) | 13.7161 (5) | iucr.orgnih.gov |

| β (°) | 112.603 (2) | iucr.orgnih.gov |

| Volume (ų) | 2462.60 (16) | iucr.orgnih.gov |

| Z | 4 | iucr.orgnih.gov |

Data from a complex spiro compound containing the 1H-indole-3-carbonyl moiety. iucr.orgnih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of chemical compounds and analyzing mixtures. For indole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. oup.comnih.govmdpi.com This method typically uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

The separation of indole compounds is achieved by gradient elution, often using a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.govcetjournal.it Detection is frequently performed using a UV detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 280 nm. oup.commdpi.com These methods allow for the effective separation of the main compound from impurities and related substances. oup.comnih.gov

Typical HPLC Conditions for Analysis of Indole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8, 5 µm | oup.comnih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | oup.comnih.gov |

| Detection | UV at ~280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | oup.comnih.gov |

| Flow Rate | ~1.0 mL/min | cetjournal.it |

| Column Temperature | Ambient or controlled (e.g., 30°C) | oup.com |

Advanced Spectrophotometric Approaches for Related Indole Derivatives

Spectrophotometric techniques, such as UV-Visible absorption and fluorescence spectroscopy, are invaluable for studying the electronic properties of indole derivatives. The indole chromophore exhibits characteristic absorption bands in the UV region, which arise from π-π* electronic transitions. nih.govacs.orgcore.ac.uk

The two lowest energy transitions are denoted as ¹Lₐ and ¹Lₑ. nih.govcapes.gov.br The positions and intensities of these bands are sensitive to the type and position of substituents on the indole ring. nih.govnih.gov Electron-withdrawing groups, such as a carbonyl or cyano group at the C3 position, can cause a significant shift in the absorption spectrum compared to unsubstituted indole. researchgate.net Fluorescence spectroscopy is also a powerful tool, as many indole compounds are naturally fluorescent. nih.govresearchgate.net The fluorescence emission is often sensitive to solvent polarity, and quenching effects can be observed in the presence of certain functional groups, like carbonyls. acs.org

UV Absorption Maxima (λₘₐₓ) for Various Indole Derivatives

| Compound | λₘₐₓ (nm) | Solvent | Reference |

|---|---|---|---|

| Indole | 270 | Not Specified | acs.org |

| 3-Acetylindole | 289, 312 | Ethanol | core.ac.uk |

| Indole-3-acetic acid | 260-310 (multiple vibronic lines) | Not Specified | nih.gov |

| 3-Indole aldehyde | ~310 | Not Specified | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn dictates its reactivity and physical properties. For 1H-indole-3-carbonyl cyanide, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying indole (B1671886) derivatives. niscpr.res.in DFT studies on molecules related to this compound focus on several key areas:

Optimized Geometry and Vibrational Analysis: Calculations, typically using functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine the most stable three-dimensional structure of the molecule. The results of these geometric optimizations can be validated by comparing calculated vibrational frequencies with experimental spectroscopic data. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. acs.org For indole derivatives, the HOMO is generally located over the electron-rich indole ring, while the LUMO is often centered on electron-withdrawing substituents. acs.org In this compound, the carbonyl cyanide group acts as a strong electron acceptor, significantly influencing the energy and distribution of the LUMO. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. niscpr.res.inacs.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. niscpr.res.in For indole derivatives, the nitrogen atom of the indole ring typically shows a region of negative potential, while the N-H proton is a site of positive potential. niscpr.res.in The carbonyl oxygen and cyanide nitrogen in the substituent group would also be expected to be regions of high electron density. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

| Property | Description | Typical Findings for Indole Systems |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the π-system of the indole ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Often localized on electron-withdrawing substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Decreases with the addition of strong electron-withdrawing groups. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential on heteroatoms (N, O); positive potential on acidic protons (e.g., N-H). |

Ab Initio Methods for Molecular Property Prediction

Ab initio calculations, which are based entirely on first principles without empirical parameters, provide a high level of theory for predicting molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) are used for benchmarking and for systems where DFT may be inadequate. For indole derivatives, ab initio methods have been applied to study:

Excited States: Time-dependent DFT (TD-DFT) is a common method, but ab initio approaches can offer more accuracy in predicting the energies of excited states, which is crucial for understanding the molecule's photochemistry. flinders.edu.au

Intermolecular Interactions: High-level ab initio calculations are particularly useful for accurately modeling non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in biological systems and crystal packing. Studies on indole-water complexes, for example, rely on these methods to accurately describe the interaction geometries and energies. ox.ac.ukst-andrews.ac.uk

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond connecting the carbonyl cyanide group to the indole ring at the C3 position allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

This is typically done by constructing a Potential Energy Surface (PES) by systematically rotating the key dihedral angle (in this case, the angle defining the orientation of the C3-substituent relative to the indole ring) and calculating the energy at each step. researchgate.net Such studies on related 3-substituted indoles reveal that the planarity and energy of the molecule are highly dependent on this rotation. researchgate.netacs.org The global minimum on the PES corresponds to the most stable conformer, while local minima represent other, less stable conformers. The peaks on the PES represent transition states, and their height determines the activation energy for conformational change. For this compound, steric hindrance and electronic interactions (such as conjugation between the indole π-system and the carbonyl group) would be the primary factors governing the conformational landscape.

Molecular Structure Investigations using Gas Phase Electron Diffraction

Gas Phase Electron Diffraction (GED) is an experimental technique used to determine the precise geometric structure of molecules in the gas phase, free from the influence of intermolecular forces present in crystals or solutions. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. wikipedia.orgresearcher.life

While no specific GED studies on this compound have been reported, the technique has been successfully applied to determine the structures of numerous organic molecules, including heterocyclic compounds. researchgate.netresearchgate.net A GED study of this molecule would provide definitive experimental data on its gas-phase geometry, which could be used to benchmark and validate the structures predicted by the computational methods described above.

Intermolecular Interactions and Complex Formation

The electronic nature of this compound, featuring an electron-rich indole donor and an electron-deficient carbonyl cyanide acceptor, makes it a candidate for forming interesting intermolecular complexes.

Charge-Transfer Complex Investigations of Carbonyl Cyanide

A charge-transfer (CT) complex is an assembly where a fraction of electronic charge is transferred from an electron donor to an electron acceptor. wikipedia.org The indole ring is a well-known electron donor, while molecules containing multiple cyano groups, like tetracyanoethylene (B109619) (TCNE), are strong acceptors. wikipedia.org

The carbonyl cyanide moiety in this compound is structurally related to these strong acceptors. Studies on complexes involving cyanomanganese carbonyls and other metal carbonyl complexes demonstrate the ability of the cyano and carbonyl groups to participate in charge-transfer interactions, acting as π-acceptors. nih.govresearchgate.netacs.org It is plausible that this compound could form CT complexes, potentially with other aromatic donor molecules, where the carbonyl cyanide part of one molecule acts as the acceptor. wikipedia.org These complexes often exhibit unique optical and electronic properties, such as distinct colors not present in the individual components, arising from electronic transitions between the donor and acceptor molecules. wikipedia.org

Based on comprehensive searches for specific theoretical and computational studies on "this compound," it has been determined that there is a lack of published research literature that directly addresses the topics outlined in the user's request. Specifically, no detailed computational analyses concerning the hydrogen bonding, non-covalent interactions, reaction mechanisms, or regioselectivity of this particular compound could be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content requirements, as the foundational research data is not available in the public domain. Generating content without such specific data would lead to speculation and would not meet the required standards of scientific accuracy and detail.

Future Research Directions and Perspectives in 1h Indole 3 Carbonyl Cyanide Chemistry

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral indole (B1671886) derivatives is of paramount importance due to their prevalence in biologically active natural products and pharmaceuticals. While the direct asymmetric synthesis of 1H-indole-3-carbonyl cyanide has yet to be extensively explored, future research will likely focus on adapting established asymmetric strategies to this specific target and its derivatives.

A primary area of investigation will be the catalytic asymmetric Friedel-Crafts reaction. nih.govrsc.org This reaction is a powerful tool for creating carbon-carbon bonds at the C3 position of the indole ring. nih.gov Future work will involve the development of chiral Lewis acids or organocatalysts capable of directing the enantioselective acylation of the indole nucleus with an appropriate electrophile that can be converted to the carbonyl cyanide moiety. acs.org Researchers will likely explore a variety of catalyst systems that have proven effective for other electrophiles, such as:

Chiral Metal Complexes: Catalysts based on Copper(II), Nickel(II), or Hafnium(IV) complexed with chiral ligands (e.g., bisoxazolines, diamines) could activate acylating agents for enantioselective addition to the indole core. acs.orgmdpi.com

Chiral Organocatalysts: Bifunctional catalysts, such as chiral phosphoric acids, cinchona alkaloids, and squaramides, are expected to be investigated. nih.govnih.gov These catalysts can activate both the indole and the electrophile through non-covalent interactions, such as hydrogen bonding, to create a chiral environment and induce high enantioselectivity. nih.govnih.gov

Another promising direction is the asymmetric functionalization of pre-formed indole-3-carbonyl derivatives. For instance, the asymmetric reduction of the ketone within the carbonyl cyanide group could yield chiral secondary alcohols. Furthermore, developing catalytic systems for the enantioselective addition of nucleophiles to the C2 position of an activated 3-acylindole intermediate represents a viable strategy for generating complex, optically active indole scaffolds. nih.gov

| Catalyst Type | Potential Chiral Ligands/Scaffolds | Expected Outcome |

| Metal Complexes | Bisoxazolines, Diamines, Phosphines | Enantioselective Friedel-Crafts acylation |

| Organocatalysts | Chiral Phosphoric Acids, Cinchona Alkaloids, Squaramides | Highly stereocontrolled C-C bond formation at C3 |

| Biocatalysts | Engineered Ketoreductases | Asymmetric reduction of the carbonyl group |

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Achieving high efficiency and regioselectivity is a central goal in the synthesis of 3-substituted indoles. Future research into this compound will necessitate the exploration of innovative catalytic systems that overcome common challenges such as competing N-acylation and the need for harsh reaction conditions. organic-chemistry.orgd-nb.info

One major thrust will be the development of more effective Lewis acid catalysts for Friedel-Crafts acylation. While traditional catalysts like AlCl₃ can lead to decomposition, milder and more selective catalysts such as rare-earth metal triflates (e.g., yttrium triflate) and dialkylaluminum chlorides have shown promise and warrant further investigation. organic-chemistry.orgnih.gov Combining these catalysts with techniques like microwave irradiation could dramatically shorten reaction times and improve yields. nih.gov

Transition metal-catalyzed carbonylation and C-H functionalization reactions represent another key research frontier. nih.govbeilstein-journals.org Novel catalyst systems, potentially involving palladium, rhodium, or cobalt, could enable the direct and selective introduction of the carbonyl cyanide group or a precursor at the C3 position, avoiding the need for pre-functionalized starting materials. mdpi.comacs.org Recent advancements in visible-light photoredox catalysis offer a metal-free alternative, where organic dyes or simple initiators like molecular iodine can be used to generate reactive intermediates under mild conditions, a strategy that could be adapted for the carbonylation of indoles. acs.org

The development of catalysts that can be easily recovered and recycled will also be crucial for creating more sustainable and cost-effective synthetic processes. This includes heterogenizing homogeneous catalysts on solid supports or utilizing nanoparticle-based catalytic systems. rsc.org

| Catalytic Strategy | Catalyst Examples | Key Advantages |

| Mild Lewis Acidity | Y(OTf)₃, Sc(OTf)₃, Et₂AlCl | High C3-regioselectivity, tolerance of functional groups |

| Transition Metal Catalysis | Pd(OAc)₂, [Rh(cod)Cl]₂, Co(acac)₂ | Direct C-H activation, novel reaction pathways |

| Photoredox Catalysis | Eosin Y, Ru(bpy)₃Cl₂, I₂ | Metal-free, mild conditions, high functional group tolerance |

| Heterogeneous Catalysis | Supported Phosphotungstic Acid | Catalyst recyclability, improved sustainability |

Integration with Continuous Flow Chemistry and Automated Synthesis

The adoption of modern synthesis technologies like continuous flow chemistry and high-throughput automated synthesis is set to revolutionize the production and optimization of this compound and its derivatives. These technologies offer significant advantages in terms of safety, scalability, and speed.

Continuous Flow Synthesis: Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for indole synthesis. mdpi.com It allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. beilstein-journals.org For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps—such as indole formation followed by C3-acylation—without isolating intermediates. nih.gov This approach not only improves efficiency but also enhances safety, which is crucial when handling potentially hazardous reagents like cyanating agents. The scalability of flow systems makes this technology attractive for producing larger quantities of the target compound for further study and application. beilstein-journals.org

Automated Synthesis: Automated synthesis platforms, which use robotics and software to perform large numbers of experiments in parallel, will be instrumental in accelerating the discovery of optimal reaction conditions. nih.gov Technologies like acoustic droplet ejection enable reactions to be conducted on a nanomole scale, drastically reducing the consumption of materials and time. nih.gov Such a platform could be used to rapidly screen a wide array of catalysts, solvents, and acylating agents to identify the ideal conditions for synthesizing this compound with high yield and selectivity. The large datasets generated from these automated experiments can be analyzed to gain deeper insights into reaction mechanisms and structure-activity relationships.

| Technology | Application to this compound | Key Benefits |

| Continuous Flow | Multi-step synthesis and functionalization | Enhanced safety, precise control, easy scalability, improved yield |

| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, reduced waste, data-rich experimentation |

Advanced Applications of Derivatives in Material Science Research

The indole nucleus is a valuable building block for functional organic materials due to its aromaticity and electron-rich nature. rsc.org The incorporation of the strongly electron-withdrawing and polar this compound unit into polymeric or molecular materials is a compelling direction for future research, with potential applications in electronics and polymer science.

Researchers are expected to synthesize novel indole-based polymers where this compound or its derivatives are incorporated as monomers. Such polymers could exhibit unique properties:

High-Performance Polyesters: Indole-based dicarboxylates have been used to create amorphous polyesters with high glass transition temperatures (Tg) and excellent thermal stability. rsc.orgnih.gov Integrating the carbonyl cyanide moiety could further modify these properties, potentially leading to new bio-based plastics with enhanced polarity and specialized functionalities.

Electroactive and Fluorescent Polymers: Polymers containing indole units, such as poly(N-arylene diindolylmethane)s, have demonstrated interesting electroactivity and solid-state fluorescence. rsc.orgresearchgate.net The introduction of the carbonyl cyanide group could modulate the electronic band gap and photophysical properties of these materials, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.

Conducting Polymers: Polyindoles are known for their electrical conductivity. The electronic perturbation caused by the C3-carbonyl cyanide substituent could be harnessed to fine-tune the conductivity and redox properties of these materials for applications in organic electronics. researchgate.net

The development of these materials will involve the synthesis of suitable difunctionalized monomers derived from this compound and their subsequent polymerization.

Further Computational Insights into Complex Reactivity and Spectroscopic Properties

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for deepening the understanding of this compound. Predictive modeling can guide experimental work and provide insights into molecular properties that are difficult to probe directly.

Future computational studies are likely to focus on several key areas:

Reactivity and Mechanistic Studies: The carbonyl cyanide group is highly electrophilic. DFT calculations can be used to model reaction pathways, calculate activation energies, and rationalize the regioselectivity (e.g., C3 vs. N1) of various transformations. Mapping the Molecular Electrostatic Potential (MEP) surface will help identify the most electron-rich and electron-poor sites, predicting how the molecule will interact with different reagents. tsijournals.com

Spectroscopic Characterization: DFT methods can accurately predict spectroscopic data. tsijournals.com Calculating the vibrational frequencies will aid in the assignment of experimental FT-IR and Raman spectra. Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule. researchgate.net Furthermore, predicting ¹H and ¹³C NMR chemical shifts will be crucial for confirming the structure of newly synthesized derivatives.

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) will provide quantitative data on the molecule's electron-donating and accepting capabilities. tsijournals.com This information is vital for designing derivatives with specific electronic properties for applications in material science, such as tuning the band gap of organic semiconductors.

These computational investigations will not only support synthetic efforts but also build a fundamental understanding of the structure-property relationships governing the behavior of this unique indole derivative.

| Computational Method | Target Property/Investigation | Significance |

| DFT Geometry Optimization | Ground-state molecular structure, bond lengths, angles | Provides a foundational model for all other calculations |

| Frequency Calculations | Vibrational spectra (IR, Raman) | Aids in experimental characterization and confirmation |

| TD-DFT | UV-Vis absorption spectra, electronic transitions | Understanding of photophysical properties |

| MEP Surface Analysis | Identification of electrophilic and nucleophilic sites | Prediction of chemical reactivity and intermolecular interactions |

| FMO Analysis (HOMO/LUMO) | Ionization potential, electron affinity, band gap | Design of derivatives for electronic and optical materials |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-indole-3-carbonyl cyanide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of indole-3-carboxylic acid derivatives using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux. Optimization involves controlling stoichiometry, solvent selection (e.g., anhydrous dichloromethane), and reaction time (typically 4–6 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Validation : Monitor reaction progress using TLC and confirm structure via -NMR (aromatic protons at δ 7.2–8.5 ppm) and IR (C≡N stretch ~2200 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what degradation products are observed?

- Storage : Store at 2–8°C in vacuum-sealed, amber glass vials to prevent hydrolysis and photodegradation. Avoid exposure to moisture or basic conditions, which promote cyanide release .

- Degradation Analysis : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC-MS can identify hydrolysis byproducts like indole-3-carboxylic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Protocols :

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 170.17 (C₁₀H₆N₂O⁺) .

- -NMR : Detect carbonyl (C=O, ~165 ppm) and nitrile (C≡N, ~115 ppm) groups .

- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation in solid state .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in cyanide release data during hydrolysis studies?

- Approach : Apply pseudo-first-order or Elovich kinetic models to analyze time-dependent cyanide liberation. Use ANOVA to validate model fit (e.g., p < 0.05) and identify pH-dependent rate constants. For example, at pH 8, cyanide release peaks at 83.93% within 80 minutes, per Langmuir isotherm .

- Troubleshooting : Address matrix effects (e.g., heavy metals) via automated membrane dialysis to reduce interference in colorimetric assays .

Q. What strategies optimize the use of this compound in NOX4 inhibition studies?

- Biological Assay Design : Treat vascular smooth muscle cells (VSMCs) with TGF-β (4 ng/mL, 24h) and co-administer this compound derivatives (e.g., 10 µM P1/P3 acrylonitriles). Quantify intracellular ROS via Amplex Red fluorescence, normalized to untreated controls .

- Data Interpretation : Use dose-response curves (IC₅₀) and Western blotting to correlate ROS reduction with NOX4 protein expression .

Q. How does response surface methodology (RSM) improve cyanide degradation efficiency in environmental applications?

- Experimental Design : Apply central composite design (CCD) with variables like pH (5–9), adsorbent dosage (1–5 g/L), and contact time (20–100 min). Optimize using ANOVA (lack-of-fit p > 0.05) to achieve >80% cyanide removal. For example, Bacillus sp. M01 achieves 83.93% degradation at pH 8 with 3.0 g dosage .

- Validation : Compare experimental results with Redlich–Peterson isotherm models to confirm chemisorption dominance .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in cyanide quantification across heterogeneous samples?

- Protocol : Use duplicate sampling with relaxed acceptance criteria (35% RPD, 2x quantitation limit) to account for soil heterogeneity. Validate via EPA Method 335.4 for total cyanide .

- Instrumentation : Employ automated flow injection (FIA) with gas diffusion amperometry to minimize human error and enhance precision .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Methods :

- DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Molecular Docking : Simulate binding affinity with NOX4 (PDB: 6D9V) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.